2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
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Description
2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C25H18BrN3O3S and its molecular weight is 520.4. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodology and Biological Activity
Synthesis and Biological Evaluation : The synthesis and biological evaluation of a series of compounds, including the specified chemical, have been explored due to their potential as selective inhibitors of monoamine oxidase A and B. A multistep synthetic methodology, starting with methyl anthranilate, was employed to produce these compounds. In vitro studies suggested that certain derivatives are selective inhibitors for monoamine oxidase A and B, indicating potential therapeutic applications. Additionally, molecular docking analysis was conducted to investigate the binding modes of these inhibitors, suggesting their efficacy towards monoamine oxidase isozymes (Ahmad et al., 2019).
Multicomponent Synthesis
Peculiarities in Multicomponent Synthesis : Research has also focused on the peculiarities of multicomponent synthesis involving the compound. The three-component interaction leading to the formation of 2-amino-4H-pyrans or stable triethylammonium salts represents a novel synthesis pathway. This pathway's mechanism, including the formation of bis-adducts, demonstrates the compound's versatility in synthetic chemistry and its potential for creating new chemical entities (Lega et al., 2016).
Antimicrobial Activity
Evaluation of Antimicrobial Activity : The synthesis and antimicrobial activity evaluation of derivatives have been conducted, showing potential against various bacterial and fungal strains. This indicates the compound's relevance in developing new antimicrobial agents and underscores its importance in medicinal chemistry research (Lega et al., 2017).
Properties
IUPAC Name |
2-amino-6-benzyl-4-(4-bromophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTZEDXLWNHERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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